molecular formula C23H24N6O2S B5990348 2-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-8-[3-(ETHYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE

2-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-8-[3-(ETHYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE

Cat. No.: B5990348
M. Wt: 448.5 g/mol
InChI Key: JHCIEYORXOFZPZ-UHFFFAOYSA-N
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Description

2-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-8-[3-(ETHYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE is a complex organic compound that features a unique combination of cyclohexene, triazole, and naphthyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-8-[3-(ETHYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE typically involves multi-step organic synthesis. The key steps include:

    Formation of the cyclohexene moiety: This can be achieved through the hydrogenation of benzene derivatives or via Diels-Alder reactions.

    Construction of the triazole ring:

    Assembly of the naphthyridine core: This can be synthesized through various methods, including condensation reactions of pyridine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-8-[3-(ETHYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and various nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be explored for its therapeutic potential, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-8-[3-(ETHYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE depends on its specific application. In a biological context, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Desvenlafaxine: A related compound with a similar cyclohexene structure.

    Cyclohexenone derivatives: Compounds with a cyclohexenone core that may share some reactivity and properties.

    Triazole-containing compounds: Molecules that feature the triazole ring, which is known for its stability and versatility in chemical reactions.

Uniqueness

2-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-8-[3-(ETHYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE is unique due to its combination of structural features, which may confer specific reactivity and potential applications that are not shared by other compounds. Its multi-functional nature allows for a wide range of chemical modifications and applications.

Properties

IUPAC Name

8-[2-(cyclohexen-1-yl)ethyl]-2-(3-ethylsulfanyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O2S/c1-2-32-23-25-22(26-27-23)29-13-10-19-17(21(29)31)14-16-18(24-19)9-12-28(20(16)30)11-8-15-6-4-3-5-7-15/h6,9-10,12-14H,2-5,7-8,11H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHCIEYORXOFZPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NNC(=N1)N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)CCC5=CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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